molecular formula C10H10N2O2 B3089521 ethyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate CAS No. 1195622-96-8

ethyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate

Cat. No.: B3089521
CAS No.: 1195622-96-8
M. Wt: 190.2 g/mol
InChI Key: OYJHFKWECVZRSX-UHFFFAOYSA-N
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Description

Ethyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate is a heterocyclic compound that belongs to the pyridine family This compound is characterized by a fused pyrrole and pyridine ring system, which imparts unique chemical and biological properties

Scientific Research Applications

Antibacterial Activity

Ethyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate derivatives have shown promise in antibacterial applications. A study synthesized a series of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids from ethyl 5-methyl-2-aminopyrrole-3-carboxylate, which displayed in vitro antibacterial activity (Toja et al., 1986).

Synthetic Methodologies

There have been significant developments in the synthesis of 1H-pyrrolo[2,3-b]pyridines, using various methods and starting materials. For instance, condensation processes involving ethyl ethoxymethylenemalonate and ethyl 2-(substituted-methyl)-2,3-butadienoates have been employed to synthesize related compounds with high yields and diastereoselectivities (Brodrick & Wibberley, 1975; Zhu et al., 2003).

Heterocyclic Chemistry

This compound and its derivatives are integral in the synthesis of novel heterocyclic compounds. These compounds have been synthesized via various condensation reactions with activated carbonyl groups, yielding new N-fused heterocycle products (Ghaedi et al., 2015; Ghaedi et al., 2016).

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts like palladium on carbon (Pd/C

Properties

IUPAC Name

ethyl 1H-pyrrolo[2,3-b]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-2-14-10(13)8-6-12-9-7(8)4-3-5-11-9/h3-6H,2H2,1H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYJHFKWECVZRSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CNC2=C1C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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